molecular formula C12H7F17O B14395651 Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- CAS No. 88628-84-6

Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-

Cat. No.: B14395651
CAS No.: 88628-84-6
M. Wt: 490.16 g/mol
InChI Key: CQWXBVZDGQQIIZ-UHFFFAOYSA-N
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Description

Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- is a fluorinated aldehyde with the chemical formula C12H5F17O. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties. It is a colorless liquid that is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- can be synthesized through the fluorination of dodecanal. The process typically involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination of the dodecanal molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fluorination processes. The raw material, dodecanal, is subjected to fluorination in a continuous flow reactor. The reaction conditions, including temperature, pressure, and fluorine concentration, are carefully controlled to achieve high yields and purity of the final product. The resulting fluorinated dodecanal is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the aldehyde group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is the corresponding perfluorinated carboxylic acid.

    Reduction: The major product is the corresponding perfluorinated alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential use in modifying biological molecules to enhance their stability and resistance to degradation.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Used in the production of fluorinated surfactants, lubricants, and coatings due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- involves its interaction with various molecular targets. The high degree of fluorination enhances its stability and resistance to metabolic degradation. The compound can interact with enzymes and proteins, potentially altering their activity and function. The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Dodecanal: The non-fluorinated analog of the compound.

    Perfluorodecanal: A similar compound with a shorter carbon chain.

    Perfluorododecanoic acid: The oxidized form of the compound.

Uniqueness

Dodecanal, 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it valuable in applications where durability and resistance to harsh conditions are required.

Properties

CAS No.

88628-84-6

Molecular Formula

C12H7F17O

Molecular Weight

490.16 g/mol

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecanal

InChI

InChI=1S/C12H7F17O/c13-5(14,3-1-2-4-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4H,1-3H2

InChI Key

CQWXBVZDGQQIIZ-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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